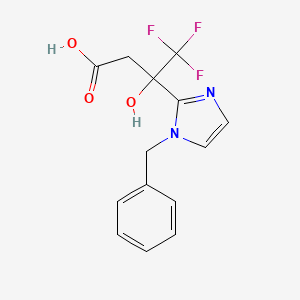

3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Overview

Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The structure can give insights into the compound’s properties and reactivity.

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the overall yield.Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications

Fluorescent Chemosensors

Imidazole derivatives have been developed as reversible luminescent sensors for detecting cyanide and mercury ions. For example, specific imidazole derivatives showed exclusive sensing towards CN- ions, leading to fluorescence quenching and decreased singlet state lifetime. This capability suggests potential applications in environmental monitoring and chemical analysis (Emandi et al., 2018).

Antibacterial Activity

Research has also been conducted on the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives, indicating a broad range of biological properties including antimicrobial effects. This suggests that derivatives of 3-hydroxybenzoic acid, like the compound , could have potential applications in the development of new antibacterial agents (Satpute et al., 2018).

Reactive Oxygen Species Detection

Certain fluorescence probes have been developed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals. This is significant for studying the roles of hROS in biological and chemical processes, which could be relevant for the compound in focus due to its structural similarities with these probes (Setsukinai et al., 2003).

Safety And Hazards

This involves studying the potential risks associated with the compound. It can include toxicity, flammability, and environmental impact.

Future Directions

This involves potential areas of future research. For example, if the compound has medicinal properties, future directions could include clinical trials and drug development.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

properties

IUPAC Name |

3-(1-benzylimidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O3/c15-14(16,17)13(22,8-11(20)21)12-18-6-7-19(12)9-10-4-2-1-3-5-10/h1-7,22H,8-9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHSJZHBGVPCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(CC(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |

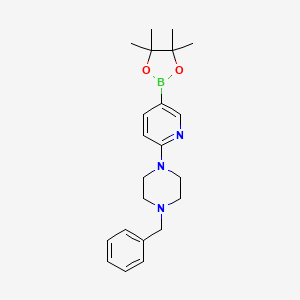

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)

![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)